4-Amino-3-hydroxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

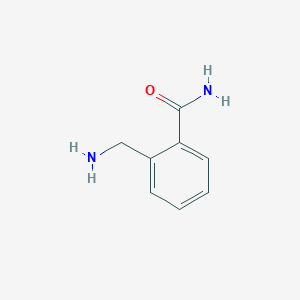

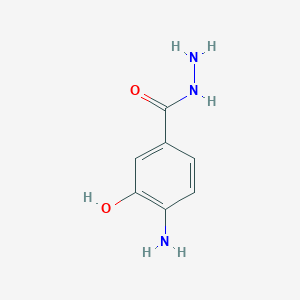

4-Amino-3-hydroxybenzohydrazide, also known as 3-HAB, is a chemical compound with the molecular formula C7H9N3O2 . It is a carbohydrazide and a member of phenols .

Synthesis Analysis

The synthesis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB) was performed by condensing O-vanillin with 2-aminobenzohydrazide . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Molecular Structure Analysis

Experimental and theoretical quantum chemical studies were carried out on 4-hydroxybenzohydrazide (4HBH) and 4-aminobenzohydrazide (4ABH) using FTIR and FT-Raman spectral data . The most stable conformer of the title compounds have been determined from the analysis of potential energy surface .Chemical Reactions Analysis

Experimental and theoretical quantum chemical studies were carried out on 4-hydroxybenzohydrazide (4HBH) and 4-aminobenzohydrazide (4ABH) using FTIR and FT-Raman spectral data . The interactions of hydroxy and amino group substitutions on the characteristic vibrations of the ring and hydrazide group have been analyzed .Physical And Chemical Properties Analysis

4-Amino-3-hydroxybenzohydrazide has a molecular weight of 167.17 g/mol. The structural characteristics and vibrational spectroscopic analysis were carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP .Scientific Research Applications

Synthesis of Azomethine Compounds

4-Amino-3-hydroxybenzohydrazide can be used in the synthesis of azomethine compounds. These compounds are prepared from 4-hydroxybenzoic acid hydrazide with some primary amine derivatives . The method used in research is utilizing water as a solvent instead of any other organic solvent .

Eco-friendly Synthesis

The compound plays a significant role in eco-friendly synthesis. A lab-made microwave is used instead of a hot plate or reflux method, which makes the process more environmentally friendly .

Preparation of Schiff Base Derivatives

4-Amino-3-hydroxybenzohydrazide is used in the preparation of Schiff base derivatives. These derivatives are produced by reacting hydrazide derivative with some carbonyl compounds .

Synthesis of 1,3,4-Oxadiazole Derivatives

The compound is used in the synthesis of 1,3,4-oxadiazole derivatives. These derivatives are synthesized by treating azomethine derivatives with acetic anhydride .

Adsorption of Gallium

4-Amino-3-hydroxybenzohydrazide can be used to create a novel adsorbent consisting of 4-amino-3-hydrazino-1,2,4-triazol-5-thiol (AHTZT)-modified graphene oxide (GO-AHTZT). This adsorbent exhibits a higher adsorption selectivity for Ga3+ in vanadium slag processing residue (VSPR) solution with coexisting Sc3+ and In3+ .

Recovery of Gallium

The compound plays a crucial role in the efficient recovery of gallium (Ga) from vanadium slag processing residue (VSPR) solution. This is of great significance for environmental protection and resource utilization .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of hydrazide, which is known to have various biological activities . .

Mode of Action

The mode of action of 4-Amino-3-hydroxybenzohydrazide is not explicitly documented. As a derivative of hydrazide, it may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the amino and hydroxy groups could potentially enhance the compound’s reactivity and binding affinity .

Biochemical Pathways

The specific biochemical pathways affected by 4-Amino-3-hydroxybenzohydrazide are not well-established. Given its structural similarity to other hydrazides, it might be involved in various biochemical processes. The exact pathways and their downstream effects are subject to further investigation .

Pharmacokinetics

Its bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined through experimental studies .

properties

IUPAC Name |

4-amino-3-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-2-1-4(3-6(5)11)7(12)10-9/h1-3,11H,8-9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAYCRMNZAKLEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625567 |

Source

|

| Record name | 4-Amino-3-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7450-56-8 |

Source

|

| Record name | 4-Amino-3-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.